molecular formula C3H7N3O2 B014183 1-Ethyl-1-nitrosourea CAS No. 759-73-9

1-Ethyl-1-nitrosourea

Cat. No.: B014183
CAS No.: 759-73-9
M. Wt: 117.11 g/mol
InChI Key: FUSGACRLAFQQRL-UHFFFAOYSA-N
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Description

Ethyl nitrosourea, also known as N-ethyl-N-nitrosourea, is a highly potent mutagen with the chemical formula C₃H₇N₃O₂. It is an alkylating agent that transfers its ethyl group to nucleobases in nucleic acids, primarily targeting thymine. This compound is known for its ability to induce mutations at a high rate, making it a valuable tool in genetic research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl nitrosourea can be synthesized through the reaction of ethylamine with nitrous acid. The reaction typically involves the following steps:

  • Ethylamine is reacted with sodium nitrite in an acidic medium to form ethyl diazonium salt.
  • The ethyl diazonium salt is then treated with urea to produce ethyl nitrosourea.

Industrial Production Methods: In industrial settings, the production of ethyl nitrosourea follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl nitrosourea undergoes several types of chemical reactions, including:

    Alkylation: It transfers its ethyl group to nucleophilic sites in DNA, leading to mutations.

    Substitution: It can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Alkylation: Typically occurs under physiological conditions, targeting nucleophilic sites in DNA.

    Substitution: Requires nucleophiles such as amines or thiols under mild conditions.

Major Products:

Mechanism of Action

Ethyl nitrosourea exerts its effects through alkylation of DNA. It transfers its ethyl group to nucleophilic sites in DNA bases, primarily targeting thymine. This alkylation leads to mispairing during DNA replication, resulting in mutations. The primary molecular targets are the spermatogonial stem cells, which are crucial for the production of mature sperm .

Comparison with Similar Compounds

Ethyl nitrosourea belongs to the class of nitrosoureas, which are known for their alkylating properties. Similar compounds include:

    N-methyl-N-nitrosourea: Another potent mutagen with similar alkylating properties.

    Carmustine (BCNU): Used in chemotherapy for its ability to cross the blood-brain barrier and treat brain tumors.

    Lomustine (CCNU): Another chemotherapeutic agent used for treating brain tumors and lymphomas.

Uniqueness: Ethyl nitrosourea is unique in its high mutagenic efficiency and its ability to induce point mutations at a high rate. This makes it particularly valuable in genetic research for creating animal models with specific genetic alterations .

Properties

IUPAC Name

1-ethyl-1-nitrosourea
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InChI

InChI=1S/C3H7N3O2/c1-2-6(5-8)3(4)7/h2H2,1H3,(H2,4,7)
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InChI Key

FUSGACRLAFQQRL-UHFFFAOYSA-N
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Canonical SMILES

CCN(C(=O)N)N=O
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Molecular Formula

C3H7N3O2
Record name N-NITROSO-N-ETHYLUREA
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DSSTOX Substance ID

DTXSID8020593
Record name 1-Ethyl-1-nitrosourea
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Molecular Weight

117.11 g/mol
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Physical Description

N-nitroso-n-ethylurea appears as yellow-pink crystals or off-white powder. Sensitive to light., Pale buff-yellow solid; [Merck Index] Yellowish-pink or off-white solid; [CAMEO]
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Solubility

10 to 50 mg/mL at 70 °F (NTP, 1992), In water, 1.283X10+4 mg/L at room temperature, Soluble in polar organic solvents
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Vapor Pressure

0.01 [mmHg]
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Mechanism of Action

Thirty-day-old Sprague--Dawley rats were used to study the persistence of DNA lesions (e.g., O6-alkylguanine) induced by various doses of ethylnitrosourea (ENU). Cellular proliferation was measured as an increment of DNA content per organ at 7 days post-treatment. We observed that the persistence of O6-EtGua was not affected by the various dose levels. Comparing the 3 organs, the persistence of O6-EtGua ranked in the order of brain greater than kidney greater than liver, while the percent increase in DNA content was measured as liver greater than kidney greater than brain. When the target specificity of ENU carcinogenesis in 30-day-old rats was compared to that following transplacental exposure in terms of its relationship to the persistence of DNA lesions and the rate of target cellular proliferation, it permitted the conclusion that induction of neoplasia in target cells is not only determined by persistent DNA lesions but also by the rate of proliferation of target cells at the time of exposure., O6-Alkylguanine-DNA alkyltransferase (AGT) is responsible for repairing the O6-alkylguanine lesion in DNA. There is wide variation in the levels of alkylguanine-DNA alkyltransferase between organ and cell types, which appears to correlate with cell and tissue type sensitivity to the mutagenic and carcinogenic effects of alkylating agents. ... to investigate the role of alkylguanine-DNA alkyltransferase in modulating the frequency and types of mutations induced in one type of normal human parenchymal cells, we examined the types and frequency of mutations in the hypoxanthine (guanine) phosphoribosyltransferase (hprt gene in 116 mutants derived from two N-ethyl-N-nitrosourea (ENU)-treated normal human skin keratinocyte cell lines. O6-Benzylguanine (O6-BZ; 5 um x 2 hr) was used to specifically inhibit alkylguanine-DNA alkyltransferase activity before N-ethyl-N-nitrosourea treatment (0 to 5 mM x 1 hr). O6-Benzylguanine increased both the cytotoxic and mutagenic effects of N-ethyl-N-nitrosourea by 1.8- and 3- to 5-fold, respectively. In both treatment groups, most of the mutations were base substitutions (72%). The proportion of GC to AT transitions in the O6-Benzylguanine group (14/31) was twice that in the group treated with N-ethyl-N-nitrosourea alone, consistent with the loss of alkylguanine-DNA alkyltransferase activity in these cells. There was no strand specificity of GC to AT and AT to GC transitions in both groups. Base transversions accounted for 28% of total base substitutions. A lower than expected proportion of AT to TA transversions were observed in both cell lines, which decreased in the O6-Benzylguanine pretreated group. A strand bias was observed for GC to TA and AT to TA transversions. Most of the G to A and G to T base substitutions had one or more purines flanking 3' to the mutated deoxyguanosines. There were more deletion mutants with the deletion of exon 1,4,6, and 8 in the BZ group than in the control group. These data, characterizing the mutational spectra of N-ethyl-N-nitrosourea in normal human keratinocytes treated in vitro, indicate that GC to AT and AT to GC transition mutations predominate in these cells depleted or not depleted of alkylguanine-DNA alkyltransferase., The experiments investigated the induction of ethylations to DNA in yeast cells exposed to the chemical mutagen ethylnitrosourea. A similar level of alkylation was seen at the N7 and O6 of guanine and at the N3 of adenine in either log phase cells or in temperature sensitive cdc4 and cdc7 cells growth arrested at their specific G1 positions. Hence, the changes in chromosome structure associated with the above cdc phenotypes do not modify the amount of DNA damage induced by ethylnitrosourea., NEU is a direct alkylating agent and has been shown to ethylate nucleic acids both in vitro and in vivo. 7-Ethylguanine, 06-ethylguanine, 3-ethyladenine and 7-ethyladenine and ethylphosphate triesters have been detected in rat tissues after administration of NEU in vivo. 06-Ethylguanine was lost from DNA of brain (a target organ) much more slowly than from liver DNA, whereas no such difference was observed for the rate of loss of the other ethylated products., For more Mechanism of Action (Complete) data for N-Nitroso-N-ethylurea (7 total), please visit the HSDB record page.
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Color/Form

Very pale pink crystalline solid, Pale yellow, crystalline, Pale buff-yellow hexagonal plates

CAS No.

759-73-9
Record name N-NITROSO-N-ETHYLUREA
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Melting Point

217 to 219 °F (decomposes) (NTP, 1992), 100 °C; decomposes
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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